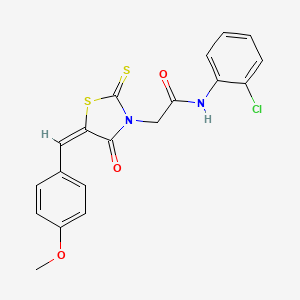

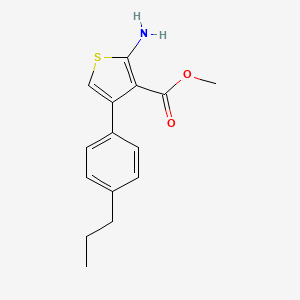

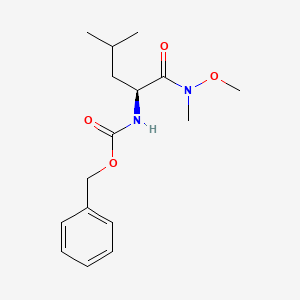

Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate, is a thiophene derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and applications in various fields. Thiophene derivatives are known for their potential in pharmaceutical chemistry as they exhibit a wide range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties . They are also explored for their crystal and molecular structures, which are crucial for understanding their chemical behavior and interactions .

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different organic reagents. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile . Another example includes the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through a solvent-free reaction . These methods highlight the versatility of thiophene chemistry in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about molecular geometry, hydrogen bonding, and other weak interactions that contribute to the stability of the crystal packing . The molecular geometry and the interactions within the crystal structure are essential for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are significant for their functionalization and biological activity. For example, methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with amines or hydrazines yield thienopyrimidinones . The electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates have been studied, revealing the main fragmentation pathways and the nature of ionization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the crystal and molecular structure analysis provides insights into the density and stability of the compounds . The antimicrobial activity of certain thiophene derivatives has been evaluated, indicating their potential as therapeutic agents . Additionally, the allosteric enhancer activity at the A1 adenosine receptor has been studied, showing the effect of modifications at different positions on the thiophene ring .

科学的研究の応用

Thiophene Analogues and Carcinogenic Evaluation

Thiophene analogues, including those resembling carcinogens such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. This research sheds light on the structural analogies and differences that can influence biological activity and toxicity, which might be relevant for understanding similar compounds like "Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate" (Ashby et al., 1978).

Food Flavor Chemistry

Branched chain aldehydes, derivatives from amino acids, are significant for flavor in both fermented and non-fermented food products. The process involves the production and degradation of these aldehydes, which parallels the potential synthesis pathways and transformations of thiophene-based compounds in various applications (Smit, Engels, & Smit, 2009).

Spin Label Amino Acids in Peptide Studies

The use of spin label amino acids, such as TOAC, in peptides for studying peptide synthesis, secondary structure, and interactions with biological membranes, provides a precedent for exploring the interactions and potential biological applications of thiophene derivatives in peptide chemistry (Schreier et al., 2012).

Liquid-Liquid Extraction of Carboxylic Acids

Innovations in solvent systems for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams highlight the relevance of thiophene derivatives in separation technologies, particularly in the recovery of bio-based carboxylic acids for plastics and other applications (Sprakel & Schuur, 2019).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate” is not available, it’s important to handle all chemicals with care. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

将来の方向性

Thiophene derivatives, including “Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate”, continue to attract interest due to their wide range of applications in medicinal chemistry and material science . Future research may focus on exploring new synthetic methods, investigating their biological activities, and developing new applications.

特性

IUPAC Name |

methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-3-4-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-2/h5-9H,3-4,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCWGVYJQBMRMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)